molecular formula C7H9ClN2O2S B6315552 6-Chloro-5-methyl-pyridine-3-sulfonic acid methylamide, 95% CAS No. 1683534-01-1

6-Chloro-5-methyl-pyridine-3-sulfonic acid methylamide, 95%

Cat. No. B6315552
CAS RN: 1683534-01-1
M. Wt: 220.68 g/mol
InChI Key: WKOHRMHIRYIQKH-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-pyridine-3-sulfonic acid methylamide is a chemical compound with the molecular formula C7H9ClN2O2S. It has a molecular weight of 220.68 g/mol. The IUPAC name for this compound is 6-chloro-N-methyl-3-pyridinesulfonamide .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-methyl-pyridine-3-sulfonic acid methylamide is 1S/C6H7ClN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

6-Cl-5-Me-Pyr-3-SO3H-MeAm has several applications in scientific research. It is used as a reagent in the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It is also used in the synthesis of a variety of optically active compounds, such as chiral amines, chiral alcohols, and chiral amides. In addition, 6-Cl-5-Me-Pyr-3-SO3H-MeAm is used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-Cl-5-Me-Pyr-3-SO3H-MeAm is based on the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired compound. The reaction is typically carried out at temperatures between 40-50°C and is typically complete within 24 hours. The reaction proceeds with the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-5-Me-Pyr-3-SO3H-MeAm are not well understood. However, it is known that the compound can act as a catalyst in organic synthesis and can be used to synthesize a variety of pharmaceuticals and other organic compounds. It is also known that the compound can be used in the synthesis of a variety of polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Cl-5-Me-Pyr-3-SO3H-MeAm in laboratory experiments include its high reactivity and its ability to be used in the synthesis of a variety of pharmaceuticals and other organic compounds. It is also relatively inexpensive and is readily available. The main limitation of using 6-Cl-5-Me-Pyr-3-SO3H-MeAm in laboratory experiments is its potential toxicity. The compound is toxic if ingested and should be handled with care.

Future Directions

There are several potential future directions for the use of 6-Cl-5-Me-Pyr-3-SO3H-MeAm. It could be used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antivirals. It could also be used in the synthesis of a variety of polymers and other materials. In addition, it could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Finally, it could be used in the synthesis of a variety of optically active compounds, such as chiral amines, chiral alcohols, and chiral amides.

Synthesis Methods

6-Cl-5-Me-Pyr-3-SO3H-MeAm is synthesized by the reaction of 5-methyl-pyridine-3-sulfonic acid with 6-chloro-methylamine. The reaction is carried out in an inert atmosphere using anhydrous solvents and a catalytic amount of sodium hydroxide. The reaction proceeds with the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired compound. The reaction is typically carried out at temperatures between 40-50°C and is typically complete within 24 hours.

properties

IUPAC Name

6-chloro-N,5-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-3-6(4-10-7(5)8)13(11,12)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOHRMHIRYIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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